Proteolysis-targeting chimeras, commonly referred to as PROTACs, represent a novel approach in targeted protein degradation. PROTAC ERR|A Degrader-1 is a specific compound designed to degrade estrogen-related receptor alpha, a protein implicated in various cancers and metabolic disorders. This compound exemplifies the innovative strategies being developed to selectively eliminate disease-causing proteins, leveraging the ubiquitin-proteasome system for therapeutic purposes.
The development of PROTAC ERR|A Degrader-1 stems from ongoing research in the field of chemical biology and drug discovery. The foundational work on PROTAC technology has been extensively documented in scientific literature, highlighting its potential to overcome the limitations of traditional small molecule inhibitors by inducing targeted protein degradation rather than mere inhibition .
PROTAC ERR|A Degrader-1 is classified as a heterobifunctional molecule. It consists of:
The synthesis of PROTAC ERR|A Degrader-1 involves several key steps:
The synthesis typically employs high-performance liquid chromatography for purification and mass spectrometry for characterization. Modular building blocks can streamline this process, allowing for rapid assembly of various PROTACs by combining different E3 ligase ligands with linkers and protein of interest ligands .
The molecular structure of PROTAC ERR|A Degrader-1 features:
Molecular modeling studies can provide insights into the binding affinities and orientations within the ternary complex formed by PROTAC ERR|A Degrader-1, enhancing understanding of its efficacy in degrading target proteins .
The primary reaction involved in the action of PROTAC ERR|A Degrader-1 is:
This catalytic mechanism allows one molecule of PROTAC to induce multiple rounds of degradation, distinguishing it from traditional inhibitors that typically have a one-to-one interaction with their targets .
The mechanism of action for PROTAC ERR|A Degrader-1 involves:
Studies have shown that this mechanism can effectively reduce levels of target proteins in cellular models, demonstrating significant therapeutic potential against diseases associated with overexpression of these proteins .
PROTAC ERR|A Degrader-1 typically exhibits:
The stability and reactivity of PROTAC ERR|A Degrader-1 are critical for its function:
Relevant data from studies indicate that modifications to these properties can enhance efficacy and selectivity for target proteins .
PROTAC ERR|A Degrader-1 has significant implications in various fields:
ERRα, an orphan nuclear receptor, is a master regulator of cellular energy metabolism and mitochondrial function. It exhibits constitutive transcriptional activity and modulates genes involved in oxidative phosphorylation (OXPHOS), fatty acid oxidation, and tricarboxylic acid (TCA) cycle metabolism [8]. In pathological contexts, ERRα is dysregulated:
Table 1: Key Functional Roles of ERRα in Disease
Disease Context | ERRα Function | Downstream Effects |
---|---|---|
Breast Cancer | Upregulates metabolic genes (e.g., PDK4, ACADM) | Enhances ATP production for tumor growth and invasion [8] |
Metabolic Syndromes | Modulates PGC-1α-mediated transcription | Disrupts insulin sensitivity and mitochondrial biogenesis [8] |
Traditional inhibitors (e.g., XCT790) suffer from partial efficacy due to incomplete target suppression and compensatory mechanisms [8]. This limitation underscores the need for degradation-based approaches.
TPD has transitioned from theoretical concept to clinical reality through three phases:
Thalidomide derivatives (CRBN ligands, 2010) expanded the E3 ligase repertoire [3] [6].
Mechanistic Refinement: PROTACs induce ternary complexes (POI-PROTAC-E3 ligase), leveraging ubiquitin-proteasome degradation. Unlike inhibitors ("occupancy-driven"), PROTACs are "event-driven," catalytically degrading targets at substoichiometric doses [3]. Cooperativity (α-factor) determines complex stability; positive cooperativity (e.g., VHL-MZ1-BRD4 complex) minimizes hook effects [3].
Clinical Translation: As of 2024, >20 PROTACs are in trials:
Table 2: Key E3 Ligases in Clinical-Stage PROTACs
E3 Ligase | Representative Ligand | Clinical Candidates | Key Advantage |
---|---|---|---|
CRBN | Thalidomide derivatives | ARV-110, ARV-471 | Broad tissue expression [6] |
VHL | VH032 derivatives | DT2216 (BCL-XL degrader) | Reduced off-target effects [6] |
MDM2 | Nutlin analogs | KT-253 | High cooperativity [2] |
PROTAC ERRα Degrader-1 (CAS 2306388-84-9) addresses two unmet needs: irreversible suppression of ERRα’s scaffolding functions and access to undruggable structural epitopes.
Linker Chemistry: A rigid alkyl/ether chain optimizes ternary complex formation. Preclinical data show 4-atom linkers maximize degradation (83% at 30 nM) [8] [9].
Advantages Over Conventional Inhibitors:
Table 3: PROTAC ERRα Degrader-1 Molecular Profile
Property | Specification | Significance |
---|---|---|
Molecular Formula | C₅₄H₄₉Cl₂F₆N₇O₈ | High molecular weight typical of heterobifunctional degraders [1] [5] |
Molecular Weight | 1108.91 g/mol | Optimized for cell permeability despite size [9] |
Solubility | 100 mg/mL in DMSO | Facilitates in vitro studies [1] |
Degradation Efficiency | D₁₀₀ ₙₘ = 96% | Superior to earlier degraders (e.g., C29_PROTAC: 40% at 100 nM) [8] |
The development of this compound exemplifies structure-driven optimization in TPD, enabling precise interrogation of ERRα biology in cancer and metabolic diseases.
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